L-Leucine,N-(carboxymethyl)-L-phenylalanyl-

Vue d'ensemble

Description

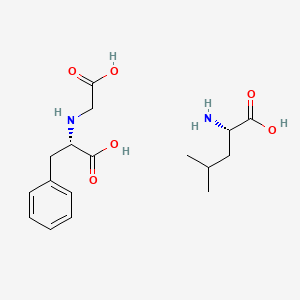

L-Leucine,N-(carboxymethyl)-L-phenylalanyl- is a dipeptide compound composed of L-leucine and L-phenylalanine residues It is a derivative of the amino acid leucine, which is essential for protein synthesis and various metabolic functions

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of L-Leucine,N-(carboxymethyl)-L-phenylalanyl- typically involves the coupling of L-leucine and L-phenylalanine through peptide bond formation. One common method is the use of carbodiimide-mediated coupling reactions, where a carbodiimide reagent such as dicyclohexylcarbodiimide (DCC) is used to activate the carboxyl group of L-leucine, facilitating its reaction with the amino group of L-phenylalanine .

Industrial Production Methods

Industrial production of this compound may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. These methods allow for the efficient and scalable production of peptides with high purity and yield .

Analyse Des Réactions Chimiques

Types of Reactions

L-Leucine,N-(carboxymethyl)-L-phenylalanyl- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may produce reduced forms of the compound .

Applications De Recherche Scientifique

Pharmacological Applications

1.1 Neurological Disorders

N-acetyl-L-leucine (a derivative of L-leucine) has been studied for its potential in treating neurological disorders such as cerebellar ataxia and lysosomal storage disorders. Clinical trials are ongoing to evaluate its efficacy in conditions like Niemann-Pick disease type C and GM2 gangliosidoses. The mechanism involves MCT1-mediated transport, which allows for effective delivery of leucine to the brain, bypassing limitations of other transporters like LAT1 .

1.2 Seizure Management

Research has indicated that L-leucine derivatives may offer neuroprotective effects in seizure models. For instance, FMOC-L-leucine has shown promise in protecting against audiogenic seizures in magnesium-deficient mice, suggesting its potential as a therapeutic agent for seizure disorders .

Nutritional Applications

2.1 Muscle Protein Synthesis

L-Leucine is recognized for its role in stimulating muscle protein synthesis, making it a vital amino acid for athletes and individuals undergoing rehabilitation. Its supplementation can enhance recovery and muscle growth by activating the mTOR signaling pathway, which is crucial for muscle development .

2.2 Critical Care Nutrition

Recent studies have explored the combined levels of phenylalanine and leucine as predictors of mortality in ICU patients. This highlights the importance of amino acid profiles in assessing nutritional status and guiding interventions in critically ill patients .

Metabolic Applications

3.1 Metabolic Disorders

The compound's ability to influence metabolic pathways positions it as a candidate for managing metabolic disorders. For example, N-acetyl-L-leucine has been shown to enhance glycolytic metabolism in cells with dysfunctional energy production, such as those found in certain lysosomal storage diseases .

3.2 Weight Management

L-Leucine's role in regulating energy balance and fat metabolism makes it a subject of interest for weight management strategies. Its ability to promote satiety and influence energy expenditure can be beneficial for obesity management .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of L-Leucine,N-(carboxymethyl)-L-phenylalanyl- involves its interaction with specific molecular targets and pathways. The compound can modulate protein synthesis by influencing the activity of ribosomes and other cellular machinery involved in translation. Additionally, it may affect metabolic pathways by serving as a substrate or regulator of enzymatic reactions .

Comparaison Avec Des Composés Similaires

Similar Compounds

L-Leucyl-L-leucine: Another dipeptide with similar structural features but different biological activities.

N-Acetyl-L-leucine: A modified amino acid with distinct pharmacological properties.

L-Leucine-N-carboxyanhydride: A derivative used in peptide synthesis.

Uniqueness

L-Leucine,N-(carboxymethyl)-L-phenylalanyl- is unique due to its specific combination of L-leucine and L-phenylalanine residues, which confer distinct chemical and biological properties.

Activité Biologique

L-Leucine, N-(carboxymethyl)-L-phenylalanyl- is a compound of interest in the field of biochemistry and pharmacology due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Overview of the Compound

- Chemical Structure : L-Leucine, N-(carboxymethyl)-L-phenylalanyl- is derived from two essential amino acids, leucine and phenylalanine. The carboxymethyl modification enhances its solubility and bioavailability.

- CAS Number : 81109-85-5

Protein Synthesis Regulation

L-Leucine is known to play a crucial role in protein synthesis regulation. It activates the mammalian target of rapamycin (mTOR) signaling pathway, which is pivotal for initiating mRNA translation. Studies have shown that leucine supplementation can significantly increase protein synthesis in various tissues such as skeletal muscle, liver, and adipose tissue .

The primary mechanism by which L-leucine exerts its effects involves:

- mTOR Activation : Leucine binds to specific receptors that activate mTOR signaling, leading to increased phosphorylation of downstream targets like S6K1 and 4E-BP1, which are critical for protein synthesis .

- Neuronal Effects : Research indicates that leucine influences food intake regulation through central nervous system pathways, particularly affecting neurons in the hypothalamus and brainstem .

Study 1: Leucine Supplementation in Muscle Recovery

A clinical trial investigated the effects of L-leucine supplementation on muscle recovery post-exercise. Participants who received leucine showed a significant increase in muscle protein synthesis compared to those who received a placebo. The study highlighted the importance of leucine in enhancing recovery and performance in athletes .

Study 2: Neuroprotective Effects

Another study explored the neuroprotective effects of N-acetyl-L-leucine (a derivative of L-leucine) in models of neurodegeneration. The results indicated that N-acetyl-L-leucine could mitigate neuronal loss and improve motor function in animal models of ataxia, suggesting potential therapeutic applications for neurological disorders .

Comparative Analysis with Related Compounds

Research Findings

Recent studies have further elucidated the biological activities associated with L-Leucine:

Propriétés

IUPAC Name |

(2S)-2-amino-4-methylpentanoic acid;(2S)-2-(carboxymethylamino)-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4.C6H13NO2/c13-10(14)7-12-9(11(15)16)6-8-4-2-1-3-5-8;1-4(2)3-5(7)6(8)9/h1-5,9,12H,6-7H2,(H,13,14)(H,15,16);4-5H,3,7H2,1-2H3,(H,8,9)/t9-;5-/m00/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZJXIRJMLZJQIF-LMECJBHSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)N.C1=CC=C(C=C1)CC(C(=O)O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)N.C1=CC=C(C=C1)C[C@@H](C(=O)O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10595078 | |

| Record name | N-(Carboxymethyl)-L-phenylalanine--L-leucine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10595078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81109-85-5 | |

| Record name | N-(Carboxymethyl)-L-phenylalanine--L-leucine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10595078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.